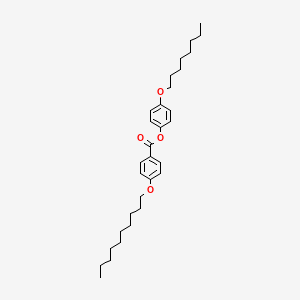
4-(Octyloxy)phenyl 4-(decyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octyloxy)phenyl 4-(decyloxy)benzoate is an organic compound with the molecular formula C31H46O4 . It is a member of the ester family, specifically a benzoate ester, characterized by the presence of an octyloxy group attached to a phenyl ring and a decyloxy group attached to a benzoate moiety. This compound is known for its applications in various fields, including materials science and liquid crystal technology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-(decyloxy)benzoate typically involves the esterification of 4-(Octyloxy)phenol with 4-(Decyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)phenyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(Octyloxy)phenol and 4-(Decyloxy)benzoic acid.
Oxidation: The phenyl ring can undergo oxidation reactions, although these are less common due to the stability of the aromatic system.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequent.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions to achieve substitution on the aromatic ring.
Major Products
Hydrolysis: 4-(Octyloxy)phenol and 4-(Decyloxy)benzoic acid.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.
Scientific Research Applications
4-(Octyloxy)phenyl 4-(decyloxy)benzoate has several scientific research applications:
Materials Science: Used in the development of liquid crystal materials due to its mesogenic properties, which are essential for the formation of liquid crystalline phases.
Chemistry: Employed as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Octyloxy)phenyl 4-(decyloxy)benzoate in its applications, particularly in liquid crystal technology, involves its ability to align and form ordered structures under specific conditions. The molecular interactions between the octyloxy and decyloxy groups and the aromatic rings facilitate the formation of liquid crystalline phases, which are crucial for the compound’s functionality in display technologies and other applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pentyloxy)phenyl 4-(octyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate
- 4-(Decyloxy)phenyl 4-(octyloxy)benzoate
Uniqueness
4-(Octyloxy)phenyl 4-(decyloxy)benzoate is unique due to its specific combination of octyloxy and decyloxy groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications in liquid crystal technology, where precise molecular alignment and stability are essential.
Properties
CAS No. |
76563-19-4 |
|---|---|
Molecular Formula |
C31H46O4 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
(4-octoxyphenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C31H46O4/c1-3-5-7-9-11-12-14-16-25-33-28-19-17-27(18-20-28)31(32)35-30-23-21-29(22-24-30)34-26-15-13-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3 |
InChI Key |
XFWVAMYMZVCVCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















